7-Methyl-2-[3-(piperidin-1-ylsulfonyl)phenyl]imidazo[1,2-a]pyridine
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Overview
Description
7-Methyl-2-[3-(piperidin-1-ylsulfonyl)phenyl]imidazo[1,2-a]pyridine is a compound belonging to the imidazo[1,2-a]pyridine class, which is known for its wide range of applications in medicinal chemistry. This compound features a fused bicyclic structure that includes an imidazo[1,2-a]pyridine core, a methyl group at the 7th position, and a piperidin-1-ylsulfonylphenyl group at the 2nd position. The unique structural characteristics of this compound make it a valuable scaffold in drug discovery and development.
Preparation Methods
The synthesis of 7-Methyl-2-[3-(piperidin-1-ylsulfonyl)phenyl]imidazo[1,2-a]pyridine can be achieved through various synthetic routes. One common method involves the iron-catalyzed sulfonylmethylation of imidazo[1,2-a]pyridines using N,N-dimethylacetamide and sodium sulfinates . This reaction typically proceeds under mild conditions and provides high yields with excellent functional group tolerance. Another approach involves a one-pot, three-component reaction of aryl ketones with 2-amino-N-heterocycles and dimethyl sulfoxide as a methylene donor in the presence of potassium persulfate and iodine .
Chemical Reactions Analysis
7-Methyl-2-[3-(piperidin-1-ylsulfonyl)phenyl]imidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group, using reagents like sodium azide or thiols.
Coupling Reactions: The imidazo[1,2-a]pyridine core can participate in coupling reactions, such as Suzuki or Heck coupling, to form various derivatives.
Scientific Research Applications
7-Methyl-2-[3-(piperidin-1-ylsulfonyl)phenyl]imidazo[1,2-a]pyridine has a wide range of applications in scientific research:
Chemistry: It serves as a valuable scaffold for the synthesis of novel compounds with potential biological activities.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its unique structural features.
Industry: The compound is used in the development of new materials with specific properties, such as improved stability and solubility.
Mechanism of Action
The mechanism of action of 7-Methyl-2-[3-(piperidin-1-ylsulfonyl)phenyl]imidazo[1,2-a]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s imidazo[1,2-a]pyridine core allows it to bind to active sites of enzymes, inhibiting their activity. Additionally, the piperidin-1-ylsulfonylphenyl group enhances its binding affinity and selectivity towards certain receptors, modulating their signaling pathways .
Comparison with Similar Compounds
7-Methyl-2-[3-(piperidin-1-ylsulfonyl)phenyl]imidazo[1,2-a]pyridine can be compared with other imidazo[1,2-a]pyridine derivatives, such as:
2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxamides: These compounds exhibit significant activity against multidrug-resistant and extensively drug-resistant tuberculosis.
Sulfonylmethylated imidazo[1,2-a]pyridines: These derivatives are synthesized using iron-catalyzed three-component coupling reactions and have shown potential as pharmaceutical candidates.
The unique structural features of this compound, such as the presence of the piperidin-1-ylsulfonylphenyl group, distinguish it from other similar compounds and contribute to its specific biological activities and applications.
Properties
Molecular Formula |
C19H21N3O2S |
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Molecular Weight |
355.5 g/mol |
IUPAC Name |
7-methyl-2-(3-piperidin-1-ylsulfonylphenyl)imidazo[1,2-a]pyridine |
InChI |
InChI=1S/C19H21N3O2S/c1-15-8-11-21-14-18(20-19(21)12-15)16-6-5-7-17(13-16)25(23,24)22-9-3-2-4-10-22/h5-8,11-14H,2-4,9-10H2,1H3 |
InChI Key |
MZRRAYXRKRUWGS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=NC(=CN2C=C1)C3=CC(=CC=C3)S(=O)(=O)N4CCCCC4 |
Origin of Product |
United States |
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